Ethyl 2-acetamido-3-oxobutanoate
CAS No.: 5431-93-6
Cat. No.: VC3776665
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5431-93-6 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | ethyl 2-acetamido-3-oxobutanoate |
| Standard InChI | InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11) |
| Standard InChI Key | YUXXFBQECDBUIB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)C)NC(=O)C |
| Canonical SMILES | CCOC(=O)C(C(=O)C)NC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Information
Ethyl 2-acetamido-3-oxobutanoate possesses a well-defined molecular structure with multiple functional groups. The compound contains an acetamido group, a ketone moiety, and an ethyl ester group, all contributing to its chemical behavior.
Table 1: Basic molecular information of Ethyl 2-acetamido-3-oxobutanoate
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 2-acetamido-3-oxobutanoate |
| Molecular Formula | C₈H₁₃NO₄ |
| CAS Registry Number | 5431-93-6 |
| Molecular Weight | 187.193 g/mol |
| SMILES Notation | CCOC(=O)C(C(=O)C)NC(=O)C |
| InChI | InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11) |
| InChIKey | YUXXFBQECDBUIB-UHFFFAOYSA-N |
The molecular structure features an ethyl ester group connected to a carbon atom that also bears an acetamido group (-NHCOCH₃) and a methyl ketone moiety. This arrangement creates a stereogenic center at the carbon atom bearing the acetamido group, although the compound is typically encountered as a racemic mixture in standard preparations .
Physical Properties
The physical properties of Ethyl 2-acetamido-3-oxobutanoate determine its behavior under various conditions and influence its applications in chemical processes.
Table 2: Physical properties of Ethyl 2-acetamido-3-oxobutanoate
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Density | 1.117 g/cm³ |
| Boiling Point | 322.7°C at 760 mmHg |
| Flash Point | 149°C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents; limited solubility in water |
These physical characteristics are important considerations for handling, storage, and application of the compound in laboratory and industrial settings .
Spectroscopic Properties
Spectroscopic data provides essential information for structural confirmation and purity assessment of Ethyl 2-acetamido-3-oxobutanoate.
Table 3: Predicted mass spectrometry data for Ethyl 2-acetamido-3-oxobutanoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.09174 | 141.5 |
| [M+Na]⁺ | 210.07368 | 148.2 |
| [M+NH₄]⁺ | 205.11828 | 146.4 |
| [M+K]⁺ | 226.04762 | 146.3 |
| [M-H]⁻ | 186.07718 | 138.5 |
| [M+Na-2H]⁻ | 208.05913 | 142.0 |
| [M]⁺ | 187.08391 | 140.9 |
| [M]⁻ | 187.08501 | 140.9 |
These collision cross-section (CCS) values and mass-to-charge ratios (m/z) are valuable for identification using modern analytical techniques such as ion mobility-mass spectrometry .
Structural Characteristics
Functional Groups and Reactivity
Ethyl 2-acetamido-3-oxobutanoate contains several functional groups that contribute to its chemical reactivity:
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Ester Group: The ethyl ester group (-COOC₂H₅) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Acetamido Group: The acetamido (-NHCOCH₃) functionality can participate in hydrogen bonding and can be hydrolyzed under harsh conditions to yield an amine.
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Ketone Group: The ketone moiety (C=O) can undergo typical carbonyl reactions, including nucleophilic addition, reduction, and condensation reactions.
The presence of these functional groups makes Ethyl 2-acetamido-3-oxobutanoate a versatile compound for organic synthesis and provides multiple sites for chemical modifications .
Structural Comparison with Related Compounds
Understanding the structural similarities and differences between Ethyl 2-acetamido-3-oxobutanoate and related compounds provides insights into their relative reactivities and potential applications.
Table 4: Structural comparison with related compounds
| Compound | Key Structural Differences | Formula |
|---|---|---|
| Ethyl 2-acetamido-3-oxobutanoate | Base compound | C₈H₁₃NO₄ |
| Ethyl acetoacetate | Lacks acetamido group | C₆H₁₀O₃ |
| Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate | Contains trifluoromethyl instead of methyl group | C₈H₁₀F₃NO₄ |
| Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate | Contains additional benzyl group and modified structure | C₁₇H₂₃NO₅ |
These structural variations result in different chemical behaviors, physical properties, and potential applications across various fields .
Synthetic Methods and Chemical Reactions
Notable Chemical Reactions
Ethyl 2-acetamido-3-oxobutanoate can participate in various reactions:
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Hydrolysis: Both the ester and amide functionalities can undergo hydrolysis under appropriate conditions.
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Reduction: The ketone group can be reduced to form the corresponding alcohol.
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Condensation: The ketone group can participate in condensation reactions with appropriate nucleophiles.
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Decarboxylation: Under certain conditions, the compound may undergo decarboxylation reactions.
These reactions highlight the versatility of Ethyl 2-acetamido-3-oxobutanoate as a building block in organic synthesis.
Applications and Research Significance
Pharmaceutical and Medicinal Chemistry
Compounds containing acetamido and ester functionalities similar to Ethyl 2-acetamido-3-oxobutanoate have shown potential applications in pharmaceutical research:
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Building Block: Serves as a versatile intermediate in the synthesis of more complex bioactive molecules.
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Structure-Activity Relationship Studies: The modifiable functional groups allow for systematic variation to investigate structure-activity relationships in medicinal chemistry.
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Precursor to Modified Amino Acids: Can potentially be transformed into specialized amino acid derivatives for incorporation into peptides with altered properties.
Organic Synthesis
The distinctive functional group arrangement in Ethyl 2-acetamido-3-oxobutanoate makes it valuable in organic synthesis:
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Chiral Building Block: The stereogenic center provides opportunities for asymmetric synthesis.
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Multi-functional Reactivity: The presence of multiple reactive sites allows for selective transformations and sequential modifications.
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Precursor to Heterocycles: Can potentially serve as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions involving the functional groups.
Comparative Analysis with Related Compounds
Comparison with Ethyl Acetoacetate
Ethyl acetoacetate (C₆H₁₀O₃) is structurally simpler than Ethyl 2-acetamido-3-oxobutanoate, lacking the acetamido group. This structural difference results in significant variations in properties and reactivity:
Table 5: Comparison between Ethyl 2-acetamido-3-oxobutanoate and Ethyl acetoacetate
| Property | Ethyl 2-acetamido-3-oxobutanoate | Ethyl acetoacetate |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₄ | C₆H₁₀O₃ |
| Molecular Weight | 187.193 g/mol | 130.142 g/mol |
| Key Functional Groups | Ester, ketone, acetamido | Ester, ketone |
| Acidity | Less acidic alpha hydrogen due to acetamido substitution | More acidic alpha hydrogen |
| Applications | Building block in complex synthesis | Widely used in condensation reactions |
Ethyl acetoacetate is primarily known as a flavoring agent and a versatile intermediate in organic synthesis, particularly in condensation reactions like the Claisen condensation and Michael addition .
Comparison with Fluorinated Derivatives
Fluorinated derivatives such as Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate introduce unique properties due to the presence of fluorine atoms:
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Enhanced Metabolic Stability: The trifluoromethyl group typically improves metabolic stability in biological systems.
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Altered Lipophilicity: Fluorination generally increases lipophilicity, potentially affecting membrane permeability.
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Modified Reactivity: The electron-withdrawing effect of fluorine atoms alters the reactivity of adjacent functional groups.
These differences highlight how structural modifications can significantly impact compound properties and potential applications .
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